molecular formula C9H5FN2 B14010198 2-(Cyanomethyl)-6-fluorobenzonitrile

2-(Cyanomethyl)-6-fluorobenzonitrile

Cat. No.: B14010198
M. Wt: 160.15 g/mol
InChI Key: ZMQQZTSWIIDLLV-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)-6-fluorobenzonitrile is an organic compound with the molecular formula C9H5FN2 It is characterized by the presence of a cyanomethyl group (-CH2CN) and a fluorine atom attached to a benzonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyanomethyl)-6-fluorobenzonitrile typically involves the reaction of 2-fluorobenzonitrile with cyanomethylating agents. One common method is the reaction of 2-fluorobenzonitrile with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Cyanomethyl)-6-fluorobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The cyanomethyl group can be oxidized to form corresponding carboxylic acids or other derivatives.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Major Products Formed

Scientific Research Applications

2-(Cyanomethyl)-6-fluorobenzonitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Explored for its role in the development of new drugs, particularly in the field of oncology and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(Cyanomethyl)-6-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or modulator of enzymes involved in metabolic processes. The presence of the fluorine atom and the nitrile group can influence its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyanomethyl)-6-fluorobenzonitrile is unique due to the combined presence of the cyanomethyl group and the fluorine atom on the benzonitrile ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-(cyanomethyl)-6-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2/c10-9-3-1-2-7(4-5-11)8(9)6-12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQQZTSWIIDLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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